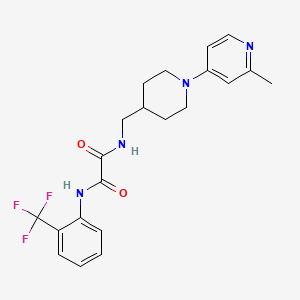

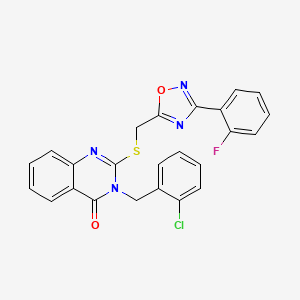

![molecular formula C19H17ClN4O B2469063 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide CAS No. 866010-52-8](/img/structure/B2469063.png)

2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cyclisation Applications

Cyclisation of 2-Chloro-N-(2-Pyridinyl)Nicotinamides : The study by Fernandes et al. (2006) explores the thermal cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form 5-oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. The cyclisation products were analyzed and characterized through NMR spectroscopy and X-ray crystallography, providing insights into the steric and electronic effects influencing the process. This research emphasizes the role of 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide in the synthesis of complex cyclic structures with potential applications in material science or pharmaceuticals (Fernandes et al., 2006).

Synthesis of Herbicides

Synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine : Zuo Hang-dong (2010) describes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for creating the herbicide trifloxysulfuron. The process involves nicotinamide as a starting point, undergoing Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7%. This research showcases the use of 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide in agriculture, specifically in herbicide production (Zuo Hang-dong, 2010).

Pharmaceutical Co-crystal Synthesis

Synthesis of Pharmaceutical Co-crystal : Lemmerer et al. (2010) investigate the co-crystal formation of 2-chloro-4-nitrobenzoic acid with nicotinamide, focusing on its potential as an anti-viral and anti-cancer agent. The research highlights the thermal stability and interaction stability within the co-crystal compared to the pure compounds. This study demonstrates the application of 2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide in pharmaceutical research, particularly in enhancing drug properties and stability (Lemmerer et al., 2010).

properties

IUPAC Name |

2-chloro-N-[2-(2-phenylethylamino)pyridin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O/c20-17-15(8-4-11-21-17)19(25)24-16-9-5-12-22-18(16)23-13-10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJOBQVXSVQJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)NC(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)

![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea](/img/structure/B2468999.png)

![3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2469000.png)